4-Methylcyclohexylamine

Description

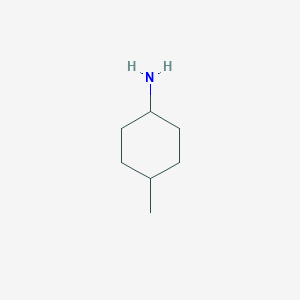

Structure

3D Structure

Propriétés

IUPAC Name |

4-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-2-4-7(8)5-3-6/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMVBYPXNKCPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Record name | P-AMINOCYCLOHEXYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064232, DTXSID801307354, DTXSID601309835 | |

| Record name | Cyclohexanamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-aminocyclohexylmethane appears as a colorless viscous oily liquid with almost no odor. Contact with the skin, eyes and mucous membranes causes severe chemical burns. Toxic by skin absorption. Toxic ammonia and nitrogen oxides may be released upon exposure to fire. | |

| Record name | P-AMINOCYCLOHEXYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2523-56-0, 6321-23-9, 2523-55-9 | |

| Record name | P-AMINOCYCLOHEXYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6321-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanamine, 4-methyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002523560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006321239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcyclohexylamine, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanamine, 4-methyl-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-Methylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylcyclohexylamine, trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HY7JNM5XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylcyclohexylamine, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZE5FWV7EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylcyclohexylamine: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexylamine is a cyclic amine that serves as a versatile building block in organic synthesis, finding applications in the pharmaceutical and agrochemical industries.[1] Its structure, consisting of a cyclohexane (B81311) ring substituted with a methyl group and an amine functional group, allows for the existence of cis and trans stereoisomers, each potentially conferring different properties and reactivity profiles to its derivatives. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and spectral data to support its use in research and development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is soluble in water and organic solvents.[1] The presence of the amine group imparts basic properties, allowing it to react with acids to form salts.[1] A summary of its key physical properties is presented below.

Table 1: Physical Properties of this compound

| Property | Value | Isomer | Reference |

| Molecular Formula | C₇H₁₅N | Mixture | [2] |

| Molecular Weight | 113.20 g/mol | Mixture | [2] |

| Boiling Point | 151-154 °C | Mixture (cis and trans) | [3] |

| 152 °C | Mixture (cis and trans) | [2] | |

| 154 °C | cis | [4] | |

| Melting Point | -8.5 °C (estimate) | cis | [4] |

| Density | 0.855 g/mL at 25 °C | Mixture (cis and trans) | [3] |

| 0.844 g/mL | cis | [4] | |

| Refractive Index (n₂₀/D) | 1.4531 | Mixture (cis and trans) | [3] |

| 1.4550-1.4590 | cis | [4] | |

| Flash Point | 27 °C (closed cup) | Mixture (cis and trans) | [3] |

| pKa | 10.58 ± 0.70 (Predicted) | cis | [4] |

Table 2: Solubility of cis-4-Methylcyclohexylamine

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [4] |

| Dichloromethane (B109758) | Soluble | [4] |

| Ethyl Acetate | Soluble | [4] |

Chemical Reactivity

This compound exhibits typical reactivity for a primary amine. It is incompatible with acids and oxidizing agents, reacting exothermically with acids to form salts.[5] It may also be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[5] In combination with strong reducing agents, such as hydrides, it can generate flammable gaseous hydrogen.[5] The compound slowly decomposes in air, yielding ammonia.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis of cis and trans isomers of this compound are often proprietary or found within patent literature. The following protocols are adapted from such sources and provide a general methodology.

Synthesis of cis-4-Methylcyclohexylamine

This protocol is based on the hydrogenation of 4-methylphenylboronic acid followed by an amination reaction.[6]

Step 1: Hydrogenation of 4-Methylphenylboronic Acid

-

In a suitable hydrogenation reactor, dissolve 4-methylphenylboronic acid in a solvent such as tetrahydrofuran (B95107) or ethyl acetate.

-

Add a rhodium-on-carbon catalyst.

-

Pressurize the reactor with hydrogen gas and heat to the appropriate temperature.

-

Maintain the reaction under pressure and agitation until the uptake of hydrogen ceases.

-

Cool the reactor, vent the hydrogen, and filter the catalyst from the reaction mixture.

-

Concentrate the filtrate to obtain a mixture of cis- and trans-4-methylcyclohexylboronic acid.

-

The cis-isomer can be isolated and purified by recrystallization.

Step 2: Amination of cis-4-Methylcyclohexylboronic Acid

-

Under an inert atmosphere (e.g., nitrogen), dissolve the purified cis-4-methylcyclohexylboronic acid in a solvent like tetrahydrofuran.

-

At room temperature, add sulfamic acid portion-wise to the solution.

-

Slowly add an aqueous solution of a base, such as sodium hydroxide, to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by techniques like gas chromatography (GC).

-

Quench the reaction by adding hydrochloric acid to adjust the pH to acidic (pH 1-2).

-

Separate the organic layer. The aqueous layer can be extracted with a solvent like methyl tert-butyl ether (MTBE).

-

Adjust the pH of the aqueous phase to basic (pH 12-13) using a strong base.

-

Extract the product into an organic solvent (e.g., a mixture of dichloromethane and isopropanol).

-

Concentrate the organic extracts and purify the resulting cis-4-methylcyclohexylamine by distillation.

Caption: Synthesis workflow for cis-4-Methylcyclohexylamine.

Synthesis of trans-4-Methylcyclohexylamine

This protocol describes a method starting from trans-4-methylcyclohexanecarboxylic acid via a rearrangement reaction.[7]

-

Dissolve trans-4-methylcyclohexanecarboxylic acid in a non-protic organic solvent such as trichloromethane or ethyl acetate.

-

Add sodium azide (B81097) to the solution.

-

Slowly add a protonic acid, for example, trichloroacetic acid, while maintaining the reaction temperature. This will initiate a rearrangement reaction to form an isocyanate intermediate.

-

After the addition is complete, the reaction mixture is typically heated to ensure the completion of the rearrangement.

-

The isocyanate is then hydrolyzed in situ to the amine.

-

After the reaction is complete, adjust the pH of the solution to be basic (pH > 9) with a suitable base.

-

Extract the product into an organic solvent.

-

The combined organic extracts are then concentrated.

-

The crude trans-4-methylcyclohexylamine is purified by distillation.

Caption: Synthesis workflow for trans-4-Methylcyclohexylamine.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A general procedure for the analysis of this compound isomers can be performed using a standard GC-MS system.

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to an appropriate concentration.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).

-

Injector: Split/splitless injector, with an injection volume of 1 µL.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Source and Transfer Line Temperatures: Typically set around 230 °C and 280 °C, respectively.

-

-

Data Analysis: Identify the peaks corresponding to the cis and trans isomers based on their retention times and mass spectra. The mass spectrum of this compound will show a molecular ion peak at m/z 113.[5]

References

- 1. CAS 6321-23-9: this compound | CymitQuimica [cymitquimica.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound, mixture of cis and trans 97 6321-23-9 [sigmaaldrich.com]

- 4. cis-4-Methylcyclohexylamine. CAS#: 2523-56-0 [chemicalbook.com]

- 5. This compound | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]

- 7. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4-Methylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methylcyclohexylamine, a critical chemical intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, synthesis methodologies, and significant applications in drug development, with a particular focus on its role in the production of the anti-diabetic medication, glimepiride (B1671586).

Core Chemical and Physical Properties

This compound is a cyclic amine that exists as cis and trans isomers. Its properties can vary slightly depending on the isomeric form. It is primarily utilized as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its common salt form.

Table 1: Physicochemical Properties of this compound Isomers

| Property | Mixture of cis and trans | cis-Isomer | trans-Isomer |

| CAS Number | 6321-23-9[4] | 2523-56-0 | 2523-55-9[3] |

| Molecular Formula | C₇H₁₅N[4] | C₇H₁₅N | C₇H₁₅N[5] |

| Molecular Weight | 113.20 g/mol [4] | 113.20 g/mol | 113.20 g/mol [5] |

| Boiling Point | 151-154 °C | 154 °C[6] | Not specified |

| Density | 0.855 g/mL at 25 °C | 0.844 g/mL[6] | Not specified |

| Refractive Index | n20/D 1.4531 | 1.4550 to 1.4590 | Not specified |

| Flash Point | 27 °C (closed cup)[4] | 27 °C[6] | Not specified |

Table 2: Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 33483-66-8 (unspecified stereochemistry)[7], 33483-65-7 (trans-isomer)[1] |

| Molecular Formula | C₇H₁₆ClN[7] |

| Molecular Weight | 149.66 g/mol [7] |

| Melting Point | ~260 °C (trans-isomer HCl)[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process, particularly for obtaining specific isomers required for pharmaceutical applications. Below are detailed experimental protocols for the synthesis of both cis and trans isomers.

Synthesis of trans-4-Methylcyclohexylamine Hydrochloride

This protocol describes a common method for synthesizing the trans-isomer, which is a key intermediate for the drug glimepiride.[5]

Experimental Protocol:

-

Oxime Formation: 4-Methylcyclohexanone (B47639) is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form 4-methylcyclohexanone oxime.

-

Reduction: The resulting oxime is then reduced to this compound. A common method involves hydrogenation using a catalyst such as Raney nickel.[5]

-

1.5 kg of crude 4-methylcyclohexanone oxime is dissolved in 8.33 L of methanol (B129727).

-

0.15 kg of Raney nickel is added to the solution.

-

The mixture is hydrogenated at a pressure of 4-5 kg/cm ² and a temperature of 50-55 °C.

-

After the absorption of hydrogen ceases, the reaction mixture is cooled and filtered.

-

-

Salt Formation and Purification: The crude amine is converted to its hydrochloride salt to facilitate purification and isolation of the desired trans-isomer.[5]

-

Methanol is distilled from the filtrate to yield a crude concentrated oil.

-

The oil is cooled to 15-20 °C, and methanolic hydrochloric acid (12-13%) is slowly added to precipitate this compound hydrochloride.

-

The purification of the trans-isomer is achieved by recrystallization from a solvent mixture, such as methanol and acetone, to yield the trans-isomer with a purity of >99.5%.

-

Synthesis of cis-4-Methylcyclohexylamine

A method for preparing the cis-isomer involves the hydrogenation of 4-methylphenylboronic acid followed by an amination reaction.[6]

Experimental Protocol:

-

Hydrogenation: 4-Methylphenylboronic acid or its ester is hydrogenated using a rhodium-on-carbon catalyst to produce a mixture of cis- and trans-4-methylcyclohexylboronic acid.

-

Isomer Separation: The cis-isomer of 4-methylcyclohexylboronic acid is isolated from the mixture by recrystallization.

-

Amination: The purified cis-4-methylcyclohexylboronic acid is then subjected to an amine substitution reaction with sulfamic acid and an inorganic base (e.g., sodium hydroxide) to yield cis-4-methylcyclohexylamine.[6]

Role in Drug Development and Biological Activity

This compound, particularly the trans-isomer, is a crucial intermediate in the synthesis of the third-generation sulfonylurea anti-diabetic drug, glimepiride.[1][4]

Synthesis of Glimepiride

The synthesis of glimepiride involves the reaction of trans-4-methylcyclohexylamine with a sulfonylurea precursor.

Experimental Workflow for Glimepiride Synthesis:

The following diagram illustrates a common synthetic route to glimepiride starting from trans-4-methylcyclohexylamine hydrochloride.

Caption: Synthetic pathway of Glimepiride from trans-4-Methylcyclohexylamine.

Biological Activity

Beyond its role as a synthetic intermediate, this compound has been investigated for its own biological activities:

-

Spermidine (B129725) Synthase Inhibition: Trans-4-methylcyclohexylamine has been identified as a potent inhibitor of spermidine synthase, an enzyme involved in polyamine metabolism.[8]

-

Anti-parasitic Potential: It has been explored as an intermediate for the development of inhibitors against the Trypanosoma cruzi enzyme, the parasite responsible for Chagas disease.

-

Anti-inflammatory Properties: The compound has demonstrated anti-inflammatory effects in cell culture and animal models of inflammatory bowel disease by inhibiting ornithine decarboxylase.[2]

Analytical Methods

The characterization and quality control of this compound and its derivatives are crucial, especially in pharmaceutical applications. Common analytical techniques include:

-

Gas Chromatography (GC): Used to determine the purity and isomeric ratio of this compound.[9]

-

High-Performance Liquid Chromatography (HPLC): Employed for the analysis of related compounds and impurities in drug synthesis.[10]

-

Mass Spectrometry (MS): Coupled with GC or HPLC, it provides structural information for identification and quantification.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of the molecule and its derivatives.[10]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[10]

Safety and Handling

This compound is a corrosive and flammable liquid that should be handled with appropriate personal protective equipment in a well-ventilated area.[4][11] It is incompatible with strong acids and oxidizing agents.[11]

This guide provides a foundational understanding of this compound for professionals in research and drug development. Further investigation into its biological activities and applications may unveil new therapeutic opportunities.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 6321-23-9: this compound | CymitQuimica [cymitquimica.com]

- 3. CAS 2523-55-9: trans-4-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]

- 4. ijcrt.org [ijcrt.org]

- 5. US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]

- 6. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]

- 7. This compound Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Trans-4-methylcyclohexylamine, a potent new inhibitor of spermidine synthase [pubmed.ncbi.nlm.nih.gov]

- 9. trans-4-Methylcyclohexylamine | 2523-55-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cis and Trans Isomers of 4-Methylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, stereochemistry, conformational analysis, and physicochemical properties of the cis and trans isomers of 4-methylcyclohexylamine. This disubstituted cyclohexane (B81311) serves as a valuable scaffold in medicinal chemistry and a model system for stereochemical studies. Detailed experimental protocols for stereoselective synthesis and isomer separation are presented, alongside a comparative analysis of their spectroscopic and physical data. The profound impact of stereoisomerism on the three-dimensional structure and potential biological activity of these amines is a central theme, offering critical insights for professionals in drug design and development.

Introduction

This compound is a cyclic aliphatic amine that exists as two distinct geometric isomers: cis-4-methylcyclohexylamine and trans-4-methylcyclohexylamine. The spatial arrangement of the amino and methyl groups relative to the cyclohexane ring dictates not only their physical and chemical properties but also their interactions with biological systems. The rigid, yet conformationally dynamic, nature of the cyclohexane ring makes the study of its substituted derivatives, such as this compound, fundamental to understanding structure-activity relationships in drug design. The trans isomer, for instance, is a known inhibitor of spermidine (B129725) synthase and a key intermediate in the synthesis of the antidiabetic drug glimepiride. This guide aims to consolidate the available technical information on these isomers to aid researchers in their synthesis, characterization, and application.

Stereochemistry and Conformational Analysis

The stereoisomerism in this compound arises from the different spatial arrangements of the methyl and amino groups on the cyclohexane ring. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. This seemingly simple difference has profound implications for the molecule's three-dimensional shape due to the chair conformation of the cyclohexane ring.

Chair Conformations and Steric Strain

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For monosubstituted cyclohexanes, the equatorial position is generally favored to avoid 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the axial hydrogens on the same side of the ring.

In disubstituted cyclohexanes like this compound, the conformational preference depends on the relative steric bulk of the substituents. The steric hindrance generally follows the order: tert-butyl > isopropyl > ethyl > methyl > amino.

Conformational Equilibrium of trans-4-Methylcyclohexylamine

For the trans isomer, one substituent is in an up position and the other in a down position. This allows for a chair conformation where both the methyl and amino groups can simultaneously occupy equatorial positions (diequatorial). The alternative chair conformation would force both groups into axial positions (diaxial), leading to significant 1,3-diaxial steric strain. Consequently, the diequatorial conformer is overwhelmingly favored at equilibrium.

An In-depth Technical Guide to the Synthesis of 4-Methylcyclohexylamine from p-Toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methylcyclohexylamine from p-toluidine (B81030), with a focus on the core chemical processes, experimental protocols, and data-driven insights relevant to researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural isomers, cis and trans, can exhibit different biological activities and chemical properties, making stereoselective synthesis or efficient separation a critical aspect of its production. The primary and most industrially viable route for the synthesis of this compound is the catalytic hydrogenation of p-toluidine. This process involves the reduction of the aromatic ring of p-toluidine to a cyclohexane (B81311) ring. This guide will delve into the key aspects of this transformation, including reaction pathways, catalyst selection, the influence of reaction parameters, and methods for the purification and separation of the resulting isomers.

Core Synthesis Pathway: Catalytic Hydrogenation of p-Toluidine

The fundamental reaction for the synthesis of this compound is the catalytic hydrogenation of p-toluidine. This reaction involves the addition of hydrogen across the aromatic ring of p-toluidine in the presence of a catalyst, typically a noble metal supported on a carrier.

The overall reaction can be represented as follows:

p-Toluidine + 3H₂ --(Catalyst)--> this compound

A significant challenge in this synthesis is controlling the selectivity towards the desired primary amine, this compound, and minimizing the formation of byproducts. A common side reaction is the formation of the secondary amine, bis(4-methylcyclohexyl)amine.[1]

Key Reaction Parameters and Their Influence

The efficiency and selectivity of the hydrogenation of p-toluidine are highly dependent on several critical reaction parameters:

-

Catalyst: Ruthenium-based catalysts, particularly ruthenium on a carbon support (Ru/C), are widely used for this transformation.[1][2] Other noble metal catalysts, such as rhodium on carbon nanotubes (Rh/CNT), have also been investigated. The choice of catalyst can influence both the reaction rate and the stereoselectivity (cis/trans ratio) of the product.

-

Temperature: The reaction temperature has a significant impact on the conversion rate. Higher temperatures generally lead to higher conversion. For instance, in one study using a Ru/C catalyst, the conversion of p-toluidine increased from 24% at 90°C to 49% at 120°C after 180 minutes.[3] However, excessively high temperatures can negatively affect the selectivity towards this compound.[1]

-

Pressure: Hydrogen pressure is another crucial factor influencing the reaction rate. Higher pressures generally favor the hydrogenation process.

-

Solvent: The choice of solvent can affect the reaction rate and product distribution. Isopropyl alcohol (IPA) has been reported as a suitable solvent for this reaction.[1]

-

Alkali Additives: The addition of an alkali, such as an alkali hydroxide (B78521) or the use of an alkali-modified catalyst support (e.g., LiOH-modified Ru/CNT), has been shown to be highly beneficial.[4] These additives can significantly suppress the formation of the secondary amine byproduct, thereby increasing the selectivity for the desired primary amine, this compound.[1]

The following diagram illustrates the general workflow for the synthesis of this compound from p-toluidine.

References

The Biological Landscape of 4-Methylcyclohexylamine Derivatives: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylcyclohexylamine, a synthetically versatile scaffold, serves as a crucial intermediate in the synthesis of various fine chemicals and pharmaceuticals. While its role in the production of established drugs is recognized, a comprehensive understanding of the diverse biological activities of its derivatives remains an area of limited public research. This technical guide aims to provide a structured overview of the available information on the biological activities of this compound derivatives. However, a thorough review of scientific literature reveals a notable scarcity of in-depth studies and quantitative data specifically focused on a broad range of these derivatives. Consequently, this document will outline the known applications of the parent compound and highlight the general biological potential of related cyclohexylamine (B46788) structures, thereby identifying critical knowledge gaps and opportunities for future research.

Introduction to this compound

This compound is a cyclic amine that exists as cis and trans stereoisomers. Its structural features, including the cyclohexane (B81311) ring and the primary amine group, make it a valuable building block in organic synthesis. The trans-isomer, in particular, is a key intermediate in the synthesis of the anti-diabetic drug glimepiride. Beyond this well-established application, literature also suggests potential for this compound derivatives to act as central nervous system (CNS) stimulants, with possible applications in the treatment of mood disorders. However, detailed structure-activity relationship (SAR) studies and investigations into the specific biological targets and mechanisms of action for a wide array of its derivatives are not extensively documented in publicly accessible scientific literature.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves modifications of the primary amine. Standard organic chemistry reactions can be employed to introduce a variety of functional groups, leading to the formation of amides, sulfonamides, Schiff bases, and N-alkylated or N-arylated products. The choice of synthetic route depends on the desired final compound and the intended biological application.

A generalized workflow for the synthesis and subsequent biological evaluation of this compound derivatives is depicted below. This logical flow represents a standard approach in medicinal chemistry for the discovery of new bioactive compounds.

Caption: A logical workflow for the synthesis and biological evaluation of this compound derivatives.

Biological Activities of Cyclohexylamine-Related Structures

While specific data on this compound derivatives is sparse, the broader class of cyclohexane and cyclohexylamine derivatives has been investigated for various biological activities. These studies can offer insights into the potential therapeutic applications of this compound analogs.

Antimicrobial Activity

Derivatives of cyclohexane have been explored for their potential as antimicrobial agents. For instance, certain amide derivatives incorporating a methylcyclohexyl moiety have demonstrated antifungal and antibacterial properties. The general experimental approach to assess antimicrobial activity is outlined below.

Caption: A simplified workflow for a typical antimicrobial susceptibility test.

Anticancer Activity

The cytotoxicity of various heterocyclic and carbocyclic compounds has been a major focus of cancer research. While no specific studies on the anticancer activity of a series of this compound derivatives were identified, related structures are often evaluated for their ability to inhibit cancer cell proliferation. A standard method for this evaluation is the MTT assay.

Enzyme Inhibition

Quantitative Data and Experimental Protocols: A Research Gap

A comprehensive search of scientific databases did not yield sufficient quantitative data (e.g., IC50, MIC values) for a diverse set of this compound derivatives to populate comparative tables. Similarly, detailed experimental protocols for biological assays specifically performed on these derivatives are not published in a manner that would allow for their reproduction in this guide. The absence of this information represents a significant gap in the scientific literature.

Signaling Pathways

Due to the lack of studies identifying specific biological targets for this compound derivatives, there is no information available to construct diagrams of their potential signaling pathways. Research into the mechanism of action of any future bioactive derivatives would be necessary to elucidate their effects on cellular signaling.

Conclusion and Future Directions

This compound is a compound of interest in medicinal chemistry due to its role as a pharmaceutical intermediate and the potential for its derivatives to exhibit a range of biological activities. However, the current body of publicly available scientific literature is notably deficient in detailed studies on the synthesis and biological evaluation of a diverse set of these derivatives. There is a clear need for systematic investigations to explore the therapeutic potential of this chemical class.

Future research should focus on:

-

The synthesis and characterization of novel libraries of this compound derivatives.

-

Screening of these derivatives against a wide range of biological targets, including microbial strains, cancer cell lines, and specific enzymes.

-

Conducting structure-activity relationship studies to identify key structural features responsible for any observed biological activity.

-

Elucidating the mechanism of action and cellular signaling pathways of any identified lead compounds.

Such studies would be invaluable in unlocking the full therapeutic potential of this compound derivatives and would provide the necessary data to construct the comprehensive technical guides required by the drug development community.

4-Methylcyclohexylamine: A Key Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Methylcyclohexylamine is a cyclic amine that serves as a crucial building block in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Its unique structural features, including the cyclohexane (B81311) ring, a methyl group, and a reactive amine functionality, make it a versatile intermediate in medicinal chemistry.[1][2][3] The stereochemistry of the methyl group relative to the amine group gives rise to cis and trans isomers, with the trans isomer being particularly significant in the pharmaceutical industry as a key starting material for the synthesis of the antidiabetic drug, Glimepiride.[1][4][5][6] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role as a pharmaceutical intermediate.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its effective use in synthesis and for quality control. The properties of the isomeric mixture, as well as the individual cis and trans isomers and their hydrochloride salts, are summarized in the tables below.

Physicochemical Properties

| Property | Value | Isomer | Reference |

| Molecular Formula | C₇H₁₅N | All | [7][8] |

| Molecular Weight | 113.20 g/mol | All | [4][7] |

| Boiling Point | 151-154 °C | Mixture of cis and trans | [9] |

| 154 °C | cis | [5] | |

| Density | 0.855 g/mL at 25 °C | Mixture of cis and trans | [9] |

| 0.844 g/mL | cis | [5] | |

| Refractive Index | n20/D 1.4531 | Mixture of cis and trans | [9] |

| n20/D 1.4550-1.4590 | cis | [5] | |

| Flash Point | 27 °C (closed cup) | Mixture of cis and trans | |

| pKa | 10.58 ± 0.70 (Predicted) | cis | [5] |

| Solubility | Soluble in water and organic solvents. | All | [1] |

| Soluble in Chloroform, Dichloromethane, Ethyl Acetate. | cis | [5] |

Spectral Data

| Spectrum | Isomer | Chemical Shifts / Frequencies | Reference |

| ¹H NMR | cis-4-Methylcyclohexylamine (in DMSO-d6) | 4.42 (s, 2H), 2.61-2.57 (m, 1H), 1.72-1.68 (m, 4H), 1.65-1.6 (m, 1H), 1.43-1.38 (m, 4H), 1.09 (s, 3H) | [8] |

| ¹³C NMR | trans-4-Methylcyclohexylamine hydrochloride | Data available | [10] |

| IR | trans-4-Methylcyclohexylamine hydrochloride | Data available | [11] |

Synthesis of this compound Isomers

The synthesis of this compound, particularly the selective synthesis of the desired trans isomer for pharmaceutical applications, has been a subject of significant research. Various synthetic routes have been developed, often starting from readily available precursors like 4-methylcyclohexanone (B47639) or 4-methylaniline.

Synthesis of cis-4-Methylcyclohexylamine

A patented method for the preparation of cis-4-methylcyclohexylamine involves the hydrogenation of 4-methylphenylboronic acid or its esters using a rhodium-carbon catalyst to obtain a mixture of cis and trans isomers of 4-methylcyclohexylboronic acid/ester. The desired cis isomer is then isolated through recrystallization. Subsequent amination of the purified cis-4-methylcyclohexylboronic acid/ester with sulfamic acid and an inorganic base yields cis-4-methylcyclohexylamine with high purity.[2]

Experimental Protocol: Synthesis of cis-4-Methylcyclohexylamine [2]

Step 1: Hydrogenation and Recrystallization

-

In a pressure-resistant reaction vessel, combine 4-methylphenylboronic acid, a rhodium-carbon catalyst (e.g., 5% Rh/C), and a suitable solvent such as tetrahydrofuran (B95107) or ethyl acetate.

-

Pressurize the vessel with hydrogen gas to 1-3 MPa.

-

Heat the reaction mixture to 60-90 °C and maintain stirring until the reaction is complete (monitored by TLC or GC).

-

After cooling, filter the catalyst. The catalyst can be recovered and reused.

-

Concentrate the filtrate to obtain a crude mixture of cis- and trans-4-methylcyclohexylboronic acid.

-

Recrystallize the crude product from a mixed solvent system, such as methanol/water or ethanol/water, to isolate the pure cis-4-methylcyclohexylboronic acid.

Step 2: Amination

-

Dissolve the purified cis-4-methylcyclohexylboronic acid in a suitable solvent.

-

Add sulfamic acid to the solution, followed by the dropwise addition of an aqueous solution of an inorganic base (e.g., sodium hydroxide).

-

Stir the reaction mixture until the amination is complete.

-

Extract the product, cis-4-methylcyclohexylamine, with an organic solvent.

-

Purify the product by distillation to obtain high-purity cis-4-methylcyclohexylamine.

Synthesis of trans-4-Methylcyclohexylamine

The synthesis of trans-4-methylcyclohexylamine is of greater industrial importance due to its application in the production of Glimepiride. One common approach involves the reduction of 4-methylcyclohexanone oxime. Another patented method describes the hydrogenation of p-toluidine (B81030) (4-methylaniline) using a supported ruthenium catalyst in the presence of an alkali metal promoter.[12] A different synthetic strategy starts from trans-4-methylcyclohexanecarboxylic acid, which undergoes a rearrangement reaction with sodium azide (B81097) in the presence of a protonic acid catalyst to form an isocyanate intermediate, followed by hydrolysis to yield the final product.[3]

Experimental Protocol: Synthesis of trans-4-Methylcyclohexylamine via Rearrangement [3]

-

In a reaction flask, suspend trans-4-methylcyclohexanecarboxylic acid and sodium azide in a non-protonic organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate).

-

With stirring, slowly add a protonic acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or trichloroacetic acid) to the mixture, maintaining the temperature at around 20-30 °C. The addition is typically carried out over a period of about 2 hours.

-

After the addition is complete, slowly warm the reaction mixture to approximately 50 °C and continue stirring for several hours (e.g., 12 hours) to ensure the completion of the rearrangement to the isocyanate.

-

Upon completion, add water to the reaction mixture to hydrolyze the isocyanate to the amine.

-

Adjust the pH of the solution to above 9 with a base to liberate the free amine.

-

Separate the organic phase and extract the aqueous phase with the same organic solvent.

-

Combine the organic phases, dry over a suitable drying agent, and concentrate to obtain the crude product.

-

Purify the crude trans-4-methylcyclohexylamine by fractional distillation to achieve high purity (e.g., >99.5%).

Application in Pharmaceutical Synthesis: The Case of Glimepiride

The primary pharmaceutical application of trans-4-methylcyclohexylamine is as a key intermediate in the synthesis of Glimepiride, a second-generation sulfonylurea drug used to treat type 2 diabetes mellitus.[4][5][6] The trans stereochemistry of the 4-methylcyclohexyl moiety is crucial for the pharmacological activity of Glimepiride.[4] The synthesis of Glimepiride involves the coupling of trans-4-methylcyclohexylamine with another complex intermediate. The purity of the starting amine directly impacts the yield and purity of the final API.[4]

Glimepiride's Mechanism of Action

Glimepiride exerts its glucose-lowering effect primarily by stimulating the release of insulin (B600854) from the pancreatic β-cells.[2][13][14] This action is mediated through its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[2][13]

The signaling pathway is as follows:

-

Binding to SUR1: Glimepiride binds to the SUR1 subunit of the K-ATP channel.[2][13]

-

K-ATP Channel Closure: This binding leads to the closure of the K-ATP channel, which inhibits the efflux of potassium ions from the cell.[13]

-

Membrane Depolarization: The reduced potassium efflux causes depolarization of the β-cell membrane.

-

Calcium Influx: The membrane depolarization leads to the opening of voltage-gated calcium channels, resulting in an influx of calcium ions into the cell.

-

Insulin Exocytosis: The increase in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to the release of insulin into the bloodstream.[2]

Additionally, Glimepiride has been shown to have some extrapancreatic effects, such as increasing the sensitivity of peripheral tissues to insulin.[2][4]

Caption: Glimepiride signaling pathway in pancreatic β-cells.

Experimental Workflow in API Synthesis

The synthesis of an API like Glimepiride from an intermediate such as trans-4-methylcyclohexylamine follows a structured workflow common in the pharmaceutical industry. This workflow ensures the quality, safety, and efficacy of the final drug product.

Caption: A typical experimental workflow for API synthesis.

Safety and Handling

This compound is a corrosive and flammable liquid that requires careful handling. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[15]

Conclusion

This compound, particularly the trans isomer, is a vital intermediate in the pharmaceutical industry, most notably for the synthesis of the widely used antidiabetic drug, Glimepiride. Its synthesis requires careful control of stereochemistry to ensure the purity and efficacy of the final API. A thorough understanding of its physicochemical properties, synthetic routes, and safe handling procedures is essential for researchers and professionals in drug development and manufacturing. The continued optimization of synthetic methods for this compound will play a crucial role in ensuring a stable and cost-effective supply of essential medicines.

References

- 1. Exocytosis mechanisms underlying insulin release and glucose uptake: conserved roles for Munc18c and syntaxin 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. rupress.org [rupress.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Sulfonylurea receptor 1 in central nervous system injury: a focused review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | Exocytosis of Insulin [reactome.org]

- 8. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]

- 9. 4-甲基环己胺,顺反异构体混合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR spectrum [chemicalbook.com]

- 11. This compound Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. Reactome | Exocytosis of Insulin [reactome.org]

- 14. researchgate.net [researchgate.net]

- 15. Regulation of insulin exocytosis by calcium-dependent protein kinase C in beta cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Methylcyclohexylamine in the Synthesis of Glimepiride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role of 4-methylcyclohexylamine in the synthesis of Glimepiride (B1671586), a widely used second-generation sulfonylurea for the treatment of type 2 diabetes mellitus. The stereochemistry and purity of this key intermediate are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines the primary synthetic routes involving this compound, presents quantitative data on reaction yields and purity, and provides detailed experimental protocols.

Introduction: The Significance of trans-4-Methylcyclohexylamine

Glimepiride's molecular structure features a substituted cyclohexyl ring, for which trans-4-methylcyclohexylamine serves as a crucial building block. The specific trans stereoisomer is essential for the drug's pharmacological activity.[1] Consequently, the synthesis and purification of trans-4-methylcyclohexylamine hydrochloride or other salts with a high degree of isomeric purity are critical steps in the overall manufacturing process of Glimepiride. The presence of the cis-isomer is considered an impurity that must be carefully controlled to meet stringent pharmacopeial standards.[1][2]

Synthesis and Purification of trans-4-Methylcyclohexylamine

The industrial production of highly pure trans-4-methylcyclohexylamine typically starts from 4-methylcyclohexanone (B47639) oxime. The purification of the trans-isomer from the resulting cis/trans mixture is a key challenge addressed by various methodologies.

Synthesis via Hydrogenation of 4-Methylcyclohexanone Oxime

A common method for the synthesis of this compound is the catalytic hydrogenation of 4-methylcyclohexanone oxime. This process, however, often yields a mixture of cis and trans isomers.

Experimental Protocol:

-

Hydrogenation: 1.5 kg of crude 4-methylcyclohexanone oxime is dissolved in 8.33 L of methanol (B129727). To this solution, 0.15 kg of Raney nickel is added. The mixture is then hydrogenated in an autoclave at a pressure of 4-5 Kg/cm² and a temperature of 50 to 55°C.[1]

-

Work-up: After the cessation of hydrogen absorption, the reaction mass is cooled and filtered to remove the catalyst. The methanol is completely distilled from the filtrate.

-

Salt Formation: The resulting crude oil is cooled to 15 to 20°C, and methanolic hydrochloric acid (12-13%) is slowly added to precipitate this compound HCl.[1]

Quantitative Data:

| Step | Starting Material | Product | Yield | Purity (trans isomer) | Reference |

| Hydrogenation & Salt Formation | 1.5 kg 4-Methylcyclohexanone Oxime | 1.5 kg crude this compound HCl | 85% | ~50% | [1] |

Purification of trans-4-Methylcyclohexylamine HCl

The separation of the trans isomer from the cis isomer is typically achieved through crystallization.

Experimental Protocol:

-

First Crystallization: 1.5 kg of crude this compound HCl (wet) is dissolved in 2.25 L of methanol at 25 to 30°C. Over a period of 3 hours, 13.5 L of acetone (B3395972) is slowly added to precipitate the trans-4-methylcyclohexylamine HCl.[3]

-

Second Crystallization: The product from the first crystallization (0.6 kg) is redissolved in 0.9 L of methanol at 25 to 30°C. Acetone (8.1 L) is then slowly added over 3 hours to induce precipitation of the pure trans isomer.[1]

Quantitative Data:

| Step | Starting Material | Product | Yield | Purity (trans isomer) | Reference |

| First Crystallization | 1.5 kg crude this compound HCl | 0.6 kg trans-4-Methylcyclohexylamine HCl | - | >95% | [3] |

| Second Crystallization | 0.6 kg trans-4-Methylcyclohexylamine HCl | 0.48 kg pure trans-4-Methylcyclohexylamine HCl | 27.2% (from oxime) | >99.8% | [1] |

An alternative purification involves the formation of a pivalate (B1233124) salt, which can also lead to high purity of the trans isomer.[4]

Synthetic Pathways for Glimepiride Involving this compound

There are two primary routes for incorporating the 4-methylcyclohexyl moiety into the Glimepiride molecule.

Route A: Isocyanate Pathway

In this common industrial route, trans-4-methylcyclohexylamine is first converted to trans-4-methylcyclohexyl isocyanate. This isocyanate is then reacted with the sulfonamide intermediate, 4-[2-[(3-ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide, to form Glimepiride.[1]

Experimental Protocol for Isocyanate Formation (Phosgene-Free):

A safer, phosgene-free method for the synthesis of trans-4-methylcyclohexyl isocyanate involves the reaction of trans-4-methylcyclohexylamine with carbon dioxide in the presence of a dehydrating agent.[5]

-

Reaction Setup: 11.3g (0.1mol) of trans-4-methylcyclohexylamine and 30.3g (0.3mol) of triethylamine (B128534) are dissolved in 500ml of anhydrous acetonitrile (B52724).

-

CO2 Addition: Dry CO2 is bubbled through the stirred solution at room temperature and normal pressure for 40 minutes.

-

Dehydration: The solution is cooled to 0°C. A solution of 12g (0.1mol) of thionyl chloride in 100ml of acetonitrile is prepared, cooled to 0°C, and then slowly added dropwise to the reaction mixture. The reaction is continued with stirring at 0°C for 1 hour.

-

Work-up and Purification: The organic phase is washed with a 5% hydrochloric acid solution until neutral. After drying and removal of acetonitrile under reduced pressure, the product is purified by vacuum distillation, collecting the fraction at 70-74°C/4.0kPa.

Quantitative Data:

| Step | Starting Material | Product | Yield | Reference |

| Isocyanate Formation | 11.3g trans-4-Methylcyclohexylamine | 11.4g trans-4-Methylcyclohexyl Isocyanate | 82% | [5] |

Logical Relationship for Glimepiride Synthesis - Route A

Caption: Isocyanate pathway for Glimepiride synthesis.

Route B: Direct Amine Reaction Pathway

An alternative synthetic strategy involves the direct reaction of trans-4-methylcyclohexylamine with a carbamate (B1207046) intermediate, N-[[4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)-ethyl]phenyl]sulphonyl]methylurethane.[6] This route avoids the handling of the isocyanate intermediate.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, 80 g of the carbamate intermediate is combined with 27.2 g of trans-4-methylcyclohexylamine, 11.5 g of 4-dimethylaminopyridine, and 1.6 L of toluene.[6]

-

Reaction: The mixture is heated to reflux. Toluene is continuously extracted via distillation while maintaining the reaction volume.

-

Work-up and Purification: Once the reaction is complete, the mixture is cooled to 25 to 30°C to precipitate the Glimepiride. The solid is filtered and washed with 800 mL of toluene. The product is then dried.[6]

Quantitative Data:

| Step | Starting Material | Product | Yield | Purity | Reference |

| Condensation | 80g Carbamate Intermediate & 27.2g trans-4-Methylcyclohexylamine | 88g Glimepiride | 95% | 99.5% | [6] |

Logical Relationship for Glimepiride Synthesis - Route B

Caption: Direct amine reaction pathway for Glimepiride synthesis.

Conclusion

The synthesis of Glimepiride is a multi-step process where the quality of each intermediate directly impacts the final product. trans-4-Methylcyclohexylamine is a cornerstone of this synthesis, and its isomeric purity is a critical quality attribute. The choice between the isocyanate and direct amine reaction pathways depends on factors such as safety considerations (avoidance of isocyanates), process efficiency, and desired purity of the final Glimepiride. The detailed protocols and quantitative data presented in this guide underscore the importance of precise control over the synthesis and purification of trans-4-methylcyclohexylamine to ensure the production of high-quality, safe, and effective Glimepiride.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]

- 3. WO2006103690A1 - A novel process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]

- 4. US7282517B2 - Method of manufacturing glimepiride and the respective intermediate - Google Patents [patents.google.com]

- 5. CN1521162A - Process for the synthesis of p-methyl cyclohexyl isocyanate - Google Patents [patents.google.com]

- 6. ijcrt.org [ijcrt.org]

Spectroscopic Profile of 4-Methylcyclohexylamine: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Methylcyclohexylamine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed data, experimental protocols, and visualizations to aid in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The data presented here is a compilation from various sources and may represent a mixture of cis and trans isomers.

1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound shows characteristic signals for the protons on the cyclohexane (B81311) ring and the methyl group. The chemical shifts can vary slightly depending on the solvent and the isomeric (cis/trans) composition.

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Notes |

| H on C-N | ~ 2.5 - 3.0 | Multiplet | The proton attached to the carbon bearing the amino group. |

| Ring CH₂ | ~ 1.0 - 1.9 | Multiplet | Overlapping signals from the methylene (B1212753) protons on the cyclohexane ring. |

| Ring CH | ~ 1.4 - 1.7 | Multiplet | Proton on the carbon with the methyl group. |

| NH₂ | ~ 1.1 - 1.6 | Broad Singlet | Chemical shift is variable and dependent on concentration and solvent. Can be exchanged with D₂O.[1][2][3] |

| CH₃ | ~ 0.8 - 1.0 | Doublet | The methyl group protons, split by the adjacent methine proton. |

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts for the trans isomer are presented below.

| Assignment | Chemical Shift (δ) in ppm (trans-isomer) |

| C-N | ~ 50-55 |

| Ring CH₂ | ~ 25-35 |

| Ring CH | ~ 30-35 |

| CH₃ | ~ 20-25 |

Note: Specific peak assignments for a mixture of cis and trans isomers can be complex and may require 2D NMR techniques for full elucidation.

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of an amine like this compound is as follows:[4][5][6][7]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is common.

-

Number of Scans: 8 to 16 scans are generally sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: A range of 0 to 12 ppm is typically adequate.

-

Referencing: The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: A typical range is 0 to 220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

For ¹H NMR, integrate the signals to determine the relative proton ratios.

-

Identify and report the chemical shifts (δ) in parts per million (ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are associated with the N-H and C-N bonds of the primary amine and the C-H bonds of the alkyl framework.[1][2][3][8]

2.1. IR Spectral Data

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp | Primary amines show two bands in this region.[1][2][3][8] |

| C-H Stretch (sp³ CH, CH₂, CH₃) | 2850 - 2960 | Strong | Characteristic of the cyclohexyl and methyl groups. |

| N-H Bend (scissoring) | 1580 - 1650 | Medium | A characteristic absorption for primary amines.[8] |

| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium to Weak | [8] |

| N-H Wag | 665 - 910 | Broad, Strong | Observed for primary and secondary amines.[8] |

2.2. Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like this compound is using Attenuated Total Reflectance (ATR) or a neat sample between salt plates.

-

ATR-FTIR Spectroscopy:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically subtract the background.

-

Data Collection: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

-

-

Neat Sample (Salt Plates):

-

Place a drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum as described above.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₁₅N), the molecular weight is 113.20 g/mol .[9]

3.1. Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment | Notes |

| 113 | Moderate | [C₇H₁₅N]⁺• | Molecular ion (M⁺•).[9] |

| 98 | Low | [M - CH₃]⁺ | Loss of a methyl group. |

| 84 | Moderate | [M - C₂H₅]⁺ or ring fragmentation | |

| 56 | High (often base peak) | [C₃H₆N]⁺ | α-cleavage with loss of a C₄H₉ radical.[9] |

| 43 | High | [C₃H₇]⁺ | Alkyl fragment.[9] |

| 30 | Moderate | [CH₄N]⁺ | Characteristic fragment for primary amines. |

The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular ion of this compound at m/z 113.[10][11]

3.2. Experimental Protocol for Mass Spectrometry

A typical protocol for analyzing a volatile amine like this compound is using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.[12][13]

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

-

Gas Chromatography (GC):

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to ensure volatilization.

-

Temperature Program: A temperature gradient is used to separate the components of the sample as they pass through the column. A typical program might start at 50°C and ramp up to 250°C.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecules eluting from the GC column.

-

Mass Analyzer: A quadrupole or ion trap analyzer separates the resulting ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion.

-

Mass Range: The spectrum is typically scanned over a mass range of m/z 30 to 300.

-

Visualizations

4.1. Spectroscopic Analysis Workflow

4.2. Mass Spectrometry Fragmentation of this compound

This diagram illustrates the primary fragmentation pathway (α-cleavage) of this compound in an EI mass spectrometer.

Caption: Key fragmentation of this compound.

References

- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. This compound | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GCMS Section 6.15 [people.whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Solubility of 4-Methylcyclohexylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methylcyclohexylamine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a thorough qualitative assessment and a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents.

Introduction to this compound

This compound (CAS No: 6321-23-9), with the molecular formula C₇H₁₅N, is a cyclic amine that serves as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its structure, consisting of a cyclohexane (B81311) ring substituted with a methyl group and an amine group, dictates its physicochemical properties, including its solubility. Understanding its behavior in different organic solvents is crucial for reaction optimization, purification processes, and formulation development.

Qualitative Solubility of this compound

This compound is generally described as a colorless to pale yellow liquid.[2][3] Based on available data, it is soluble in water and a range of organic solvents.[2] The presence of the polar amine group allows for hydrogen bonding, contributing to its solubility in polar solvents, while the nonpolar cyclohexane ring and methyl group contribute to its solubility in less polar organic solvents.

Published sources indicate that this compound is soluble in the following organic solvents:

-

Ethers: Diethyl ether

-

Alcohols: Ethanol

Its hydrochloride salt is noted to be particularly soluble in polar solvents, such as water and alcohols.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Dichloromethane | 25 | ||

| Ethyl Acetate | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Thermostatically controlled incubator

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible, e.g., PTFE, 0.22 µm)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC-UV)

-

Autosampler vials

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved amine is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-